2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities. The presence of a fluorophenyl group and a thiazolylacetamide moiety further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-fluoroaniline, ethyl acetoacetate, and hydrazine hydrate.
Reaction Conditions: The initial step involves the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate. This intermediate is then cyclized with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation
Starting Materials: The pyrazolo[3,4-d]pyrimidine core and 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
Reaction Conditions: The core is reacted with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert nitro groups to amines or reduce carbonyl groups to alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents with a base to facilitate the substitution.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several applications in scientific research:
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Medicinal Chemistry
Anticancer Research: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for anticancer properties.
Anti-inflammatory Agents: Its heterocyclic core is often found in molecules with anti-inflammatory activity.
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Biological Studies
Enzyme Inhibition: It can be used to study the inhibition of specific enzymes involved in disease pathways.
Receptor Binding: The compound may serve as a ligand in receptor binding studies to understand its interaction with biological targets.
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Industrial Applications
Material Science: Its unique structure could be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory outcomes.
Comparison with Similar Compounds
Similar Compounds
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2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Comparison: The substitution of a fluorine atom with a chlorine atom can significantly alter the compound’s electronic properties and biological activity.
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2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Comparison: The presence of a methyl group instead of a fluorine atom can affect the compound’s lipophilicity and binding affinity to biological targets.
Uniqueness
The unique combination of a fluorophenyl group and a thiazolylacetamide moiety in 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide provides distinct electronic and steric properties that can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrazolo[3,4-d]pyrimidine core with a thioether and a thiazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as an inhibitor of various kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : The compound demonstrated an IC50 value of approximately 3.79 µM.
- A549 (lung cancer) : Another derivative showed IC50 values ranging from 26 µM to 49.85 µM depending on the specific structural modifications made to the core compound .
Anti-inflammatory Properties
Compounds within this class have also been evaluated for their anti-inflammatory effects. For example, certain derivatives were found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Cytotoxicity Assessment : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives assessed their cytotoxicity against different cancer cell lines. The most potent compound exhibited an IC50 value of 0.95 nM against NCI-H460 cells, highlighting the importance of structural modifications in enhancing biological activity .
- Inhibition of Kinases : Research focused on the inhibition of Aurora-A kinase revealed that specific derivatives could significantly reduce kinase activity with IC50 values as low as 25 nM, indicating their potential as targeted therapies in oncology .
Data Table: Biological Activities of Selected Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
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Compound A | MCF7 | 3.79 | Kinase Inhibition |
Compound B | A549 | 26 | Apoptosis Induction |
Compound C | NCI-H460 | 0.95 | Aurora-A Kinase Inhibition |
Compound D | Hep-2 | 3.25 | Cytotoxicity |
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-7-27-17(22-10)23-14(25)8-26-16-13-6-21-24(15(13)19-9-20-16)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBKZEAZADWLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.